锗

描述

GERMANIUM is a lustrous, hard, grayish-white metalloid with the atomic number 32 and the symbol Ge. It belongs to the carbon group, positioned between silicon and tin in the periodic table. Discovered by Clemens Winkler in 1886, germanium was predicted by Dmitry Mendeleyev in 1871 and named “ekasilicon” before its actual discovery . GERMANIUM’s semiconductor properties make it indispensable in modern electronics, such as transistors and solar cells .

科学研究应用

GERMANIUM has a wide range of applications in various fields:

作用机制

Target of Action

Germanium is an essential microelement, and its deficiency can result in numerous diseases, particularly oncogenic conditions . It is ubiquitously present in mammalian organs and tissues, with the highest concentration in the thymus . Germanium normalizes many physiological functions, particularly blood characteristics including pH, glucose, minerals, cholesterol, uric acid, hemoglobin, and leukocytes .

Mode of Action

Germanium is chemically stable and its atomic structure is similar to silicon (Si), as it has four outer electrons . It is known to react slowly with concentrated sulfuric acid, and is insoluble in diluted acids and alkalis . It will react violently with molten alkalis to produce germanates .

Biochemical Pathways

Germanium serves multiple biological functions, and its potential value in biochemistry and medicine has increasingly captured the attention of researchers . It has been found to have biological activities in inflammation, immunity, and antioxidation . Furthermore, it plays a role in the treatment of neuroscience and oncology-related conditions .

Pharmacokinetics

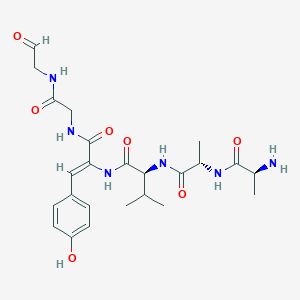

Germanium is primarily introduced into the body through the consumption of vegetable-based foods with an average daily human dose of only 0.4–1.5 mg . Preclinical and clinical studies of germanium-containing coordination compounds have shown that they have versatile pharmacodynamic characteristics .

Result of Action

Germanium compounds delay the development of some malignant tumors, act as analgesics, and protect against radioactive radiation . Numerous studies performed in different countries have revealed antiviral, interferon-inducing, adaptogenic, cardio- and hepatoprotective, antitoxic, analgesic, hypotensive, antianemic, and other activities of germanium compounds .

Action Environment

It is widely distributed in nature but is too reactive to occur free . Environmental factors such as the presence of other elements and compounds can influence the action, efficacy, and stability of germanium .

生化分析

Biochemical Properties

Germanium serves multiple biological functions, and its potential value in biochemistry and medicine has increasingly captured the attention of researchers . Germanium has long been considered a therapeutic agent with anticancer, antitumor, antiaging, antiviral, and anti-inflammatory effects . The immune activation property of organic germanium is considered the foundation of its various therapeutic effects .

Cellular Effects

Germanium has shown promising therapeutic effects on cancer, arthritis, and senile osteoporosis . It acts as an effective immunostimulant by increasing the cytotoxicity of NK cells and activating immunoglobulin, B cells, and tumor necrosis factor (TNF)-α .

Molecular Mechanism

The molecular mechanism of germanium’s action is primarily through its immune activation property . It increases the cytotoxicity of NK cells and activates immunoglobulin, B cells, and TNF-α .

Temporal Effects in Laboratory Settings

In human studies, organic germanium compounds are known to be well absorbed and completely excreted from the body within 72 hours . An 8-week randomized, double-blind, placebo-controlled study was conducted with 130 subjects to examine changes in immune profiles following germanium supplementation .

Transport and Distribution

Germanium is well absorbed and completely excreted from the body within 72 hours . This suggests that it is efficiently transported and distributed within cells and tissues.

准备方法

Synthetic Routes and Reaction Conditions: GERMANIUM is typically extracted as a byproduct of zinc ore processing or from the combustion of certain types of coal . The extraction process involves several key steps:

Source Material: GERMANIUM is not found in its pure form in nature.

Extraction: The extraction process begins with the treatment of by-products to obtain germanium concentrates.

Purification: Once germanium is extracted, it undergoes a purification process.

Oxide Reduction: The purified germanium is often in the form of germanium dioxide (GeO₂).

Industrial Production Methods: Primary germanium is recovered from the leaching of metallurgical residues followed by precipitation of a germanium concentrate. Alternatively, germanium is extracted from coal by burning the coal and concentrating the germanium in the ashes . Novel processes based on the absorption of germanium with ribbon grass have also been proposed to reduce environmental impacts .

Types of Reactions:

Oxidation: GERMANIUM reacts with oxygen to form germanium dioxide (GeO₂) at elevated temperatures.

Reduction: GERMANIUM can be reduced from its oxide form using hydrogen or carbon.

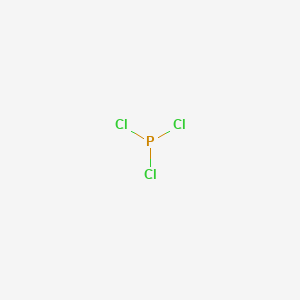

Substitution: GERMANIUM forms various compounds through substitution reactions, such as germanium tetrachloride (GeCl₄) when reacting with chlorine.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, nitric acid.

Reducing Agents: Hydrogen, carbon.

Substitution Reagents: Halogens like chlorine.

Major Products:

GERMANIUM Dioxide (GeO₂): Formed from oxidation.

GERMANIUM Tetrachloride (GeCl₄): Formed from substitution with chlorine.

相似化合物的比较

GERMANIUM is chemically similar to silicon and tin, its group neighbors in the periodic table . germanium is unique due to its semiconductor properties and its ability to form stable organometallic compounds . Similar compounds include:

Silicon (Si): Shares semiconductor properties but is more abundant and widely used in electronics.

Tin (Sn): Similar chemical properties but lacks the semiconductor capabilities of germanium.

GERMANIUM’s unique combination of properties makes it indispensable in specific high-tech applications, particularly in the fields of electronics and optoelectronics .

属性

IUPAC Name |

germanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPVGFCGXDBREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052483, DTXSID7052521, DTXSID30422913, DTXSID901318637 | |

| Record name | Germanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | germylidyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous greyish-white brittle metalloid; [Merck Index] Silver-colored odorless pieces; [MSDSonline] | |

| Record name | Germanium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2700 °C | |

| Record name | GERMANIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, HYDROCHLORIC ACID, DIL ALKALI HYDROXIDES, SOL IN HOT SULFURIC ACID, AQUA REGIA; INSOL IN ALKALI | |

| Record name | GERMANIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.323 @ 25 °C/4 °C, INTRINSIC CHARGE DENSITY @ 300 DEG K= 2.4X10+13; ELECTRON DIFFUSION CONSTANT @ 300 DEG K= 100 | |

| Record name | GERMANIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0 mm Hg @ 25 °C | |

| Record name | GERMANIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: Boron and Silicon | |

| Record name | GERMANIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GRAYISH-WHITE, LUSTROUS, BRITTLE METALLOID; DIAMOND-CUBIC STRUCTURE WHEN CRYSTALLINE | |

CAS No. |

7440-56-4, 7782-65-2, 13572-99-1, 33272-98-9 | |

| Record name | Germanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | germylidyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00072J7XWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERMANIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

937.2 °C, Heat of fusion at melting point = 3.18X10+7 J/kmol. | |

| Record name | GERMANIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of Ammonium Peroxogermanate (APG)? What insights does its crystal structure provide?

A1: Ammonium peroxogermanate (APG) has the molecular formula (NH4)6[Ge6(μ-OO)6(μ-O)6(OH)6]·6H2O []. Its crystal structure reveals centrosymmetric hexanuclear peroxogermanate anions ([Ge6(μ-OO)6(μ-O)6(OH)6]6-) characterized by six μ-oxo and six μ-peroxo groups forming negatively charged layers. Ammonium cations and water molecules occupy the spaces between these layers, creating a highly stable structure through hydrogen bonding [].

Q2: How does the organic substituent in organogermanium oxides influence their thermal behavior?

A2: The organic substituent (R) in organogermanium oxides (RGeO1.5)n significantly impacts their thermal behavior. Bulky R groups hinder the formation of network polymers, favoring cage-like structures. These cage-like sol-gels exhibit volatility upon heating. In contrast, network polymers undergo Ge–C bond cleavage during thermolysis, yielding Ge-rich oxide (GeO1.5)n, which further disproportionates into GeO2 and elemental Ge at elevated temperatures. The onset temperature of this disproportionation reaction is significantly influenced by the organic substituent, potentially due to shifts in cleavage pathways from radical to β-hydride elimination [].

Q3: What is the significance of the 3D trench electrode design with nested complementary cathodes in High-Purity Germanium (HPGe) detectors?

A3: The innovative 3D trench electrode design with nested complementary cathodes in HPGe detectors significantly enhances their electrical performance by minimizing the distance between electrodes []. This design leads to a reduction in the detector's dead zone, improves charge collection efficiency, and facilitates a larger sensitive area volume for enhanced signal detection [].

Q4: How does germanium waste impact the hydraulic condensing properties of cement and paste?

A4: Research indicates that incorporating germanium waste into cement and paste can regulate hydraulic condensation []. Specifically, the presence of germanium waste exhibits a promoting effect on condensation, with a larger quantity of waste leading to a more pronounced effect. This influence is attributed to the formation of ettringite, which reduces the presence of Zn2+ within the paste, thereby slowing down the condensation process [].

Q5: What makes amorphous germanium a suitable contact material for high-purity germanium detectors?

A5: Amorphous germanium (a-Ge) offers several advantages as a contact material for HPGe detectors compared to traditional lithium diffusion or boron implantation methods. Its key benefits include: ease of electrode segmentation, simplified manufacturing, low equipment dependency, and the potential for high-performance detector mass production [].

Q6: What is the role of catechol in the bioaccumulation of germanium by Pseudomonas putida?

A7: Catechol plays a crucial role in enhancing the bioaccumulation of germanium by Pseudomonas putida []. The bacteria utilize an inducible catechol transport system. When catechol is present along with germanium, it forms a germanium-catechol complex. This complex is then taken up nonspecifically by the bacteria, leading to an increased accumulation of germanium within the cells [].

Q7: How are quantum chemical calculations used to understand the composition and structures of oligo germanium acids and chloro germanium acids?

A8: Quantum chemical calculations provide valuable insights into the composition and structures of oligo germanium acids and chloro germanium acids formed during the hydrolysis of germanium tetra-ethoxide []. These calculations help elucidate the essential features of these compounds, enabling researchers to propose potential reaction pathways for their formation and growth during the induction period preceding germanium dioxide crystallization [].

Q8: What are the potential applications of germanium alloy polyamide-6 fully drawn yarn (FDY) functional fibers?

A9: Germanium alloy polyamide-6 FDY functional fibers, created by incorporating germanium alloy micrometer powder into polyamide-6, offer a range of potential applications due to their enhanced properties []. These include:

- **Far infrared function:** Useful in textiles for thermal regulation.- **Refreshment and comfort:** Enhanced moisture management and breathability.- **Antistatic behavior:** Reducing static cling in fabrics.- **Anion function:** Potential for promoting relaxation and well-being.- **Semiconductor function:** Possible applications in electronic textiles.- **Deodorization function:** Inhibiting the growth of odor-causing bacteria.Q9: How does the addition of germanium to calcium-phosphate ceramics impact bone regeneration in dogs with fragment fractures?

A10: The incorporation of germanium into calcium-phosphate ceramics has shown promising results in promoting bone regeneration in dogs with fragment fractures []. Studies indicate that using these germanium-doped ceramics leads to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)